2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that features a benzothiazine core with a 4-chlorophenyl group and two methoxy groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2,3-dimethoxyaniline in the presence of a base, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Functionalized benzothiazine derivatives with different substituents on the phenyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structural properties make it a candidate for use in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4H-1,3-benzothiazine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
6,7-Dimethoxy-4H-1,3-benzothiazine:
Uniqueness
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to the presence of both the 4-chlorophenyl and the 6,7-dimethoxy groups. This combination of substituents can enhance its biological activity and chemical reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
65448-23-9 |
---|---|
Molekularformel |
C16H14ClNO2S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C16H14ClNO2S/c1-19-13-7-11-9-18-16(10-3-5-12(17)6-4-10)21-15(11)8-14(13)20-2/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
BGEFKVYOLJYGJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.